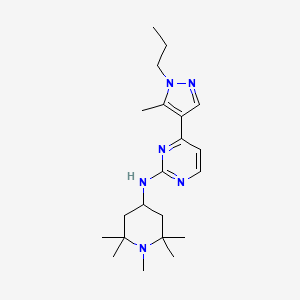![molecular formula C15H24N4O2S B5905021 N-[(2-amino-1,3-thiazol-4-yl)methyl]-N'-cycloheptylsuccinamide](/img/structure/B5905021.png)
N-[(2-amino-1,3-thiazol-4-yl)methyl]-N'-cycloheptylsuccinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(2-amino-1,3-thiazol-4-yl)methyl]-N'-cycloheptylsuccinamide, also known as ATS, is a chemical compound that has been extensively studied for its potential applications in scientific research. The compound is a derivative of succinimide and contains a thiazole ring, which gives it unique properties that have made it a popular choice for various research applications.
Mécanisme D'action
The mechanism of action of N-[(2-amino-1,3-thiazol-4-yl)methyl]-N'-cycloheptylsuccinamide is not fully understood, but it is believed to act as a modulator of ion channels, particularly those involved in calcium signaling. The compound has been shown to increase the activity of certain calcium channels, leading to an increase in intracellular calcium levels.
Biochemical and Physiological Effects
N-[(2-amino-1,3-thiazol-4-yl)methyl]-N'-cycloheptylsuccinamide has been shown to have a variety of biochemical and physiological effects, including the modulation of ion channels, the regulation of intracellular calcium levels, and the potential to act as an anti-inflammatory agent. The compound has also been shown to have neuroprotective effects in certain models of neurodegenerative disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-[(2-amino-1,3-thiazol-4-yl)methyl]-N'-cycloheptylsuccinamide is its high affinity for certain ion channels, which makes it a useful tool for studying their properties and functions. However, the compound can be difficult to synthesize and purify, which can limit its use in certain experiments. Additionally, the mechanism of action of N-[(2-amino-1,3-thiazol-4-yl)methyl]-N'-cycloheptylsuccinamide is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are several potential future directions for research on N-[(2-amino-1,3-thiazol-4-yl)methyl]-N'-cycloheptylsuccinamide, including further studies on its mechanism of action and its potential therapeutic applications. The compound has shown promise as a potential therapeutic agent for neurodegenerative diseases and other conditions, and further research in this area could lead to the development of new treatments. Additionally, N-[(2-amino-1,3-thiazol-4-yl)methyl]-N'-cycloheptylsuccinamide could be used as a tool for studying the properties of ion channels and their role in various physiological processes.
Méthodes De Synthèse
The synthesis of N-[(2-amino-1,3-thiazol-4-yl)methyl]-N'-cycloheptylsuccinamide involves the reaction of 2-amino-1,3-thiazole with cycloheptylamine and succinic anhydride. The resulting compound is then purified using various techniques, including recrystallization and column chromatography.
Applications De Recherche Scientifique
N-[(2-amino-1,3-thiazol-4-yl)methyl]-N'-cycloheptylsuccinamide has been used in a variety of scientific research applications, including as a tool for studying the properties of ion channels and as a potential therapeutic agent for various diseases. The compound has been shown to have a high affinity for certain ion channels, making it a useful tool for studying their properties and functions.
Propriétés
IUPAC Name |
N-[(2-amino-1,3-thiazol-4-yl)methyl]-N'-cycloheptylbutanediamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O2S/c16-15-19-12(10-22-15)9-17-13(20)7-8-14(21)18-11-5-3-1-2-4-6-11/h10-11H,1-9H2,(H2,16,19)(H,17,20)(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDNIKTWSTXPWAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)CCC(=O)NCC2=CSC(=N2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1-adamantylthio)-N-(2-methoxyethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B5904944.png)
![[5-({ethyl[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]amino}methyl)-2-furyl]methanol](/img/structure/B5904950.png)
![N-{5-[2-(4-methylphenoxy)ethyl]-1,3,4-thiadiazol-2-yl}-2-piperidin-1-ylacetamide](/img/structure/B5904956.png)
![N-[3-(4-methoxyphenoxy)propyl]-N-methyl-2-(3,4,5-trimethyl-1H-pyrazol-1-yl)acetamide](/img/structure/B5904957.png)
![2-chloro-4-[(ethyl{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}amino)methyl]-6-methoxyphenol](/img/structure/B5904960.png)
![7-fluoro-3-({methyl[3-(phenylthio)propyl]amino}methyl)quinolin-2(1H)-one](/img/structure/B5904972.png)
![3-[methyl(2-methylthieno[2,3-d]pyrimidin-4-yl)amino]-1-phenylpropan-1-ol](/img/structure/B5904981.png)
![N-cyclopentyl-4-[4-(4-methyl-1H-benzimidazol-2-yl)piperidin-1-yl]-4-oxobutanamide](/img/structure/B5904989.png)


![N-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-2-methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethanamine](/img/structure/B5905006.png)

![4-(4-ethoxy-3-methylphenyl)-N-[2-(3-isopropyl-1,2,4-oxadiazol-5-yl)ethyl]butanamide](/img/structure/B5905042.png)
![N',N'''-[1,3-phenylenebis(methylene)]bis(N-cyclohexylurea)](/img/structure/B5905050.png)